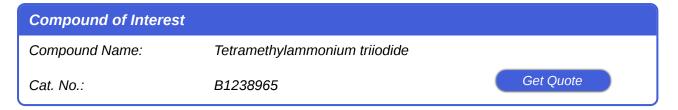


# Application Notes and Protocols for Mild Condition Iodination Reactions Using Tetramethylammonium Triiodide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

lodinated aromatic compounds, or iodoarenes, are crucial intermediates in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Their utility arises from the high reactivity of the carbon-iodine bond in various cross-coupling reactions.[1] **Tetramethylammonium triiodide** ((CH<sub>3</sub>)<sub>4</sub>NI<sub>3</sub>) is a versatile and effective reagent for the iodination of aromatic compounds.[2] It serves as a stable, solid source of iodine, enabling reactions under mild, often solvent-free conditions, and typically provides high yields. [2] This document outlines the reaction mechanism, application notes, and detailed protocols for using **tetramethylammonium triiodide** and related in-situ methods for the iodination of aromatic substrates.

# Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of aromatic compounds using **tetramethylammonium triiodide** or related systems proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] In many protocols, the active iodinating species is generated in situ from tetramethylammonium iodide in the presence of an oxidizing agent.[3]



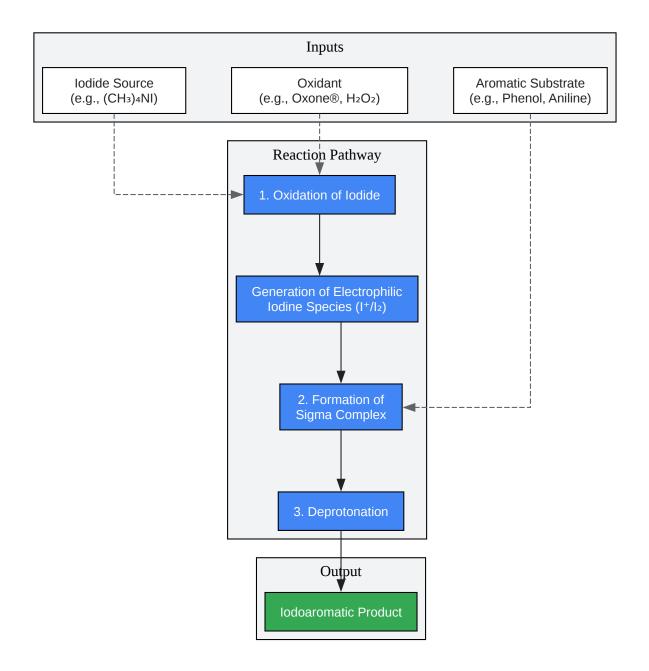




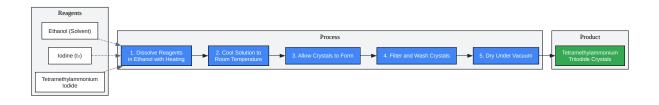
#### The key steps are:

- Generation of Electrophilic Iodine: An iodide anion (I<sup>-</sup>) from tetramethylammonium iodide is oxidized by an agent like Oxone® or hydrogen peroxide to generate a more reactive electrophilic iodine species, such as molecular iodine (I<sub>2</sub>) or an iodonium cation (I<sup>+</sup>).[3] When using **tetramethylammonium triiodide** directly, it acts as the source of electrophilic iodine.
- Formation of the Sigma Complex: The electron-rich aromatic ring of the substrate (e.g., phenol, aniline) attacks the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]
- Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the iodine has attached, restoring the aromaticity of the ring and yielding the final iodoaromatic product.[3]











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